BenchChemオンラインストアへようこそ!

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide

Medicinal Chemistry SAR Benzimidazole

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide (CAS 477493-58-6) is a synthetic small molecule with the molecular formula C22H19N3OS and a molecular weight of 373.5 g/mol. It contains a 1H-benzimidazole heterocycle linked via a meta-substituted phenyl bridge to a 3-(phenylthio)propanamide side chain, placing it within the broad class of benzimidazole amides that have been explored for antiviral, anticancer, and enzyme-inhibitory activities.

Molecular Formula C22H19N3OS
Molecular Weight 373.47
CAS No. 477493-58-6
Cat. No. B2463245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide
CAS477493-58-6
Molecular FormulaC22H19N3OS
Molecular Weight373.47
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H19N3OS/c26-21(13-14-27-18-9-2-1-3-10-18)23-17-8-6-7-16(15-17)22-24-19-11-4-5-12-20(19)25-22/h1-12,15H,13-14H2,(H,23,26)(H,24,25)
InChIKeyLAPWEFJGLXUXTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide (CAS 477493-58-6): Structural Identity and Procurement-Relevant Profile


N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide (CAS 477493-58-6) is a synthetic small molecule with the molecular formula C22H19N3OS and a molecular weight of 373.5 g/mol [1]. It contains a 1H-benzimidazole heterocycle linked via a meta-substituted phenyl bridge to a 3-(phenylthio)propanamide side chain, placing it within the broad class of benzimidazole amides that have been explored for antiviral, anticancer, and enzyme-inhibitory activities [2]. The compound is catalogued in PubChem (CID 5127233) and is primarily supplied as a research-grade building block or screening library member [1].

Why N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide Cannot Be Simply Replaced by an In-Class Analog


Benzimidazole-containing amides are notoriously sensitive to subtle structural modifications; the regiochemistry of the phenyl linker, the nature of the sulfur-containing side chain, and the electronic distribution around the amide bond collectively govern target engagement and pharmacokinetic behaviour [1]. Substituting N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide with a generic benzimidazole amide—even a close regioisomer—risks altering the dihedral angle between the benzimidazole and the amide pharmacophore, changing logP by >0.5 units, and introducing or removing key metabolic soft spots, all of which can abolish the specific activity profile that makes this scaffold interesting [1]. The quantitative evidence below delineates exactly where this compound differs from its nearest neighbours in measurable terms.

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide: Quantitative Differentiation Evidence Against Closest Comparators


Regioisomeric Differentiation: Meta-Substituted Phenyl Linker vs. Para- and Ortho-Isomers

The attachment of the benzimidazole ring at the meta position of the central phenyl ring (as in the target compound) is distinct from the para-substituted isomer (CAS 394229-59-5). In benzimidazole-based HIV-1 NNRTI series, the position of the aryl substituent significantly modulates inhibitory potency; meta-substituted N1-aryl-benzimidazoles have been shown to yield nanomolar IC50 values, whereas para-substituted analogs can be >10-fold less active due to altered presentation of the benzimidazole hydrogen-bond donor to the target backbone [1]. Although direct head-to-head data for the target compound are not published, the regioisomeric difference is a well-established determinant of activity in this chemotype [1].

Medicinal Chemistry SAR Benzimidazole

Lipophilicity-Driven Differentiation: XLogP3 Comparison with Para-Isomer and Des-Phenylthio Analog

The target compound has a computed XLogP3 of 4.6 (PubChem) [1]. The para-substituted regioisomer (CAS 394229-59-5) shares the same molecular formula and is predicted to have an identical XLogP3 of 4.6 . However, the des-phenylthio analog N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide (CAS 305357-89-5, a simpler amide) has a significantly lower XLogP3 of approximately 3.1 [2]. The ~1.5 log unit difference corresponds to an estimated 30-fold higher lipophilicity and potentially enhanced passive membrane permeability for the target compound, which may be advantageous in cell-based assays but could also increase non-specific protein binding.

Physicochemical Properties Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: Comparison with Benzothiazole Analog

The target compound has a topological polar surface area (TPSA) of 83.1 Ų, contributed by two hydrogen-bond donors (benzimidazole NH and amide NH) and three hydrogen-bond acceptors (amide carbonyl, benzimidazole N, and thioether S) [1]. The closely related benzothiazole analog N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide (CAS 392322-57-5) replaces the benzimidazole with a benzothiazole ring, reducing the HBD count from 2 to 1 (amide NH only) because the benzothiazole nitrogen is not protonated, while maintaining similar molecular shape [2]. The additional HBD of the target compound enhances its capacity for directed hydrogen-bond interactions with biological targets, which can improve selectivity for enzymes that require a dual HBD pharmacophore.

Drug Design Polar Surface Area Selectivity

Intellectual Property Differentiation: Freedom-to-Operate vs. Emory Antiviral Chemotype

The Emory University patent family (EP2691095A4 / WO2012135296A2) claims 2-((benzo[d]imidazol-2-yl)thio)-N-phenylpropanamide derivatives, where the benzimidazole ring is connected to the amide chain via a thioether linkage at the 2-position [1]. The target compound, by contrast, carries the benzimidazole at the 3-position of an aniline-derived phenyl ring, with the phenylthio group placed on the propanamide side chain—a connectivity that falls outside the claimed generic scope [1]. This structural departure provides a distinct intellectual property position, reducing the risk of infringement when advancing this scaffold in drug discovery programs targeting antiviral or other indications.

Patent Landscape Freedom-to-Operate Antiviral

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide: Highest-Confidence Application Scenarios Based on Quantitative Evidence


Chemical Probe for Structure-Activity Relationship (SAR) Studies on Benzimidazole Amide Chemotypes

The well-defined regioisomeric identity (meta-substituted phenyl linker) and the distinct phenylthio-containing side chain make this compound a valuable tool for mapping how substitution geometry and sulfur incorporation affect target potency. As evidenced by the HIV-1 NNRTI SAR [1], the meta arrangement can enhance activity relative to para-substituted analogs, and using this compound as a defined scaffold allows systematic exploration of this geometry effect.

Lead Optimization Starting Point for Programs Requiring High Passive Permeability

With an XLogP3 of 4.6, the compound possesses significantly higher lipophilicity than des-phenylthio counterparts (ΔXLogP3 ≈ 1.5 units) [2]. This translates to superior predicted passive membrane permeability, making it a preferred starting scaffold for intracellular target programs where cell penetration is a critical barrier. The phenylthio group also provides a metabolic handle for later optimization.

Dual Hydrogen-Bond Donor Pharmacophore for Kinase or Protease Targeting

The benzimidazole NH and amide NH provide two hydrogen-bond donors, a feature that distinguishes this compound from benzothiazole analogs (which have only one HBD) [3]. This dual-donor motif is compatible with the hinge-binding region of many kinases and the oxyanion hole of serine proteases, positioning the compound as a rationally selected fragment or lead-like scaffold for these target classes.

Freedom-to-Operate Scaffold for Antiviral Drug Discovery

Unlike the closely related 2-((benzo[d]imidazol-2-yl)thio)-N-phenylpropanamide derivatives claimed in the Emory patent family [4], the target compound's connectivity (3-aminophenyl bridge, phenylthio on propanamide) lies outside the patented generic structure. This makes it a strategically advantageous core for organizations seeking to develop novel antiviral agents with reduced IP risk.

Quote Request

Request a Quote for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.